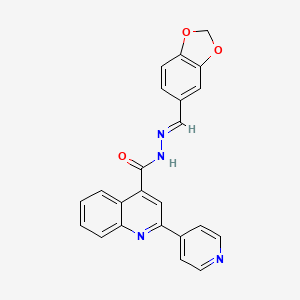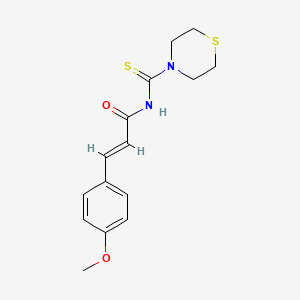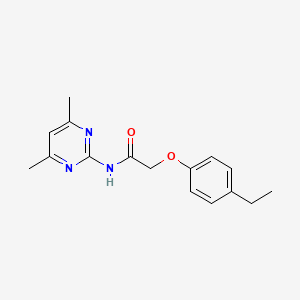
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and an ethylphenoxy group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative.
Substitution Reactions: The methyl groups are introduced at positions 4 and 6 of the pyrimidine ring through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the pyrimidine derivative with chloroacetic acid or its derivatives.
Attachment of the Ethylphenoxy Group: The final step involves the nucleophilic substitution reaction where the ethylphenoxy group is attached to the acetamide moiety using an appropriate phenol derivative and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the pyrimidine ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a component in agricultural chemicals.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-(4-ethylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or molecular docking simulations.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenoxy)acetamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(4-chlorophenoxy)acetamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(4-fluorophenoxy)acetamide
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-ethylphenoxy)acetamide is unique due to the presence of the ethyl group on the phenoxy moiety, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-13-5-7-14(8-6-13)21-10-15(20)19-16-17-11(2)9-12(3)18-16/h5-9H,4,10H2,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNVCWBGBGUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
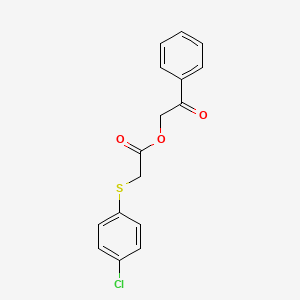
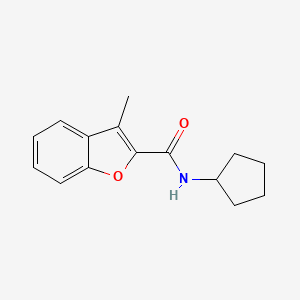
![N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5737738.png)
![1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone](/img/structure/B5737740.png)
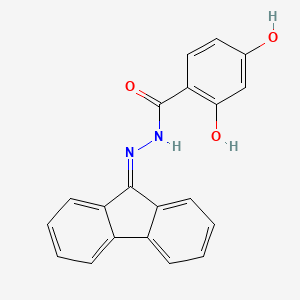
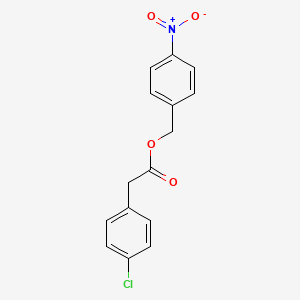
![3-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B5737770.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B5737781.png)
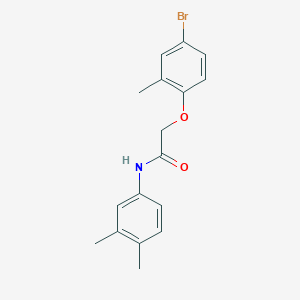
![2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B5737796.png)
![METHYL 4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZOATE](/img/structure/B5737812.png)
![N-[4-(4-chlorophenoxy)phenyl]cyclopropanecarboxamide](/img/structure/B5737821.png)
